

Application Notes and Protocols for Copper-64 Labeling of NOTA-Conjugated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NOTA-NHS ester	
Cat. No.:	B3098554	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) to peptides and subsequent radiolabeling with Copper-64 (⁶⁴Cu) for use in Positron Emission Tomography (PET) imaging.

Introduction

Copper-64 is a positron-emitting radionuclide with a half-life of 12.7 hours, making it well-suited for PET imaging of biological processes with varying pharmacokinetic profiles, from small peptides to larger antibodies.[1] The chelator NOTA forms highly stable complexes with Copper-64, which is crucial for preventing the in vivo dissociation of the radionuclide and subsequent non-specific uptake in tissues like the liver.[2][3] This stability makes ⁶⁴Cu-NOTA-peptide conjugates promising radiotracers for targeted cancer imaging and other applications. [2][4]

This document outlines the essential procedures for preparing ⁶⁴Cu-labeled NOTA-peptides, including the conjugation of NOTA to a peptide of interest, the radiolabeling reaction with ⁶⁴Cu, and the necessary quality control measures to ensure the final product is suitable for preclinical and clinical research.

Key Experimental Data Summary

The following tables summarize quantitative data from various studies on ⁶⁴Cu-labeled NOTA-peptides, providing a comparative overview of their characteristics.

Table 1: Radiolabeling Efficiency and Molar Activity

Peptide/Molec ule	Radiolabeling Conditions	Radiochemical Yield (%)	Molar Activity (GBq/µmol)	Reference
NOTA-HFn	15 min, RT	>98.5	72.96 ± 21.33	[5]
NOTA-NT-20.3	30 min, 98°C	>95	5.13	[6]
NOTA-c(RGDfK)	20 min, RT	>95	Not Reported	[7]
NOTA-BBN(7- 14)NH ₂	1 h, 70°C	≥90	Not Reported	[8]
PSMA-targeting peptide	15 min, RT	98	Not Reported	[9]

Table 2: In Vitro and In Vivo Stability

Labeled Peptide	Stability Medium	Incubation Time	Stability (%)	Reference
⁶⁴ Cu-NOTA- C225	PBS	50 h	Stable	[2]
⁶⁴ Cu-NOTA- C225	Human Serum Albumin	50 h	Stable	[2]
⁶⁴ Cu-NOTA-HFn	PBS	48 h	Good Stability	[5]
⁶⁴ Cu-NOTA-NT- 20.3	PBS & Human Serum	24 h	Stable	[6]
⁶⁴ Cu/NOTA monomer/dimer	Mouse Plasma	24 h	Stable	[10]

Table 3: Hydrophilicity and In Vivo Performance

Labeled Peptide	logP Value	Peak Tumor Uptake (%ID/g)	Tumor-to- Muscle Ratio	Reference
⁶⁴ Cu-NOTA- PEG ₄ -SAA ₄ - c(RGDfK)	-3.40 ± 0.05	~4	16.6 ± 5.6 (at 0.5h)	[11]
⁶⁴ Cu-NOTA-HFn	-2.42 ± 0.52	1.43 ± 0.23 (at 6h)	10.53 ± 3.11 (at 6h)	[5]
⁶⁴ Cu-NOTA- C225 (A431 tumors)	Not Reported	7.80 ± 1.51 (at 36h)	Not Reported	[2]

Experimental ProtocolsProtocol for Conjugation of NOTA to Peptides

This protocol describes a general method for conjugating a NOTA-derivative (e.g., p-SCN-Bn-NOTA) to a peptide containing a primary amine (e.g., lysine residue or N-terminus).

Materials:

- Peptide of interest
- p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-SCN-Bn-NOTA)
- Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- PD-10 desalting column or equivalent size-exclusion chromatography system
- · HPLC system for purification
- Lyophilizer
- Mass spectrometer for product characterization

Procedure:

- Dissolve the peptide in sodium bicarbonate buffer.
- Dissolve the p-SCN-Bn-NOTA in a small amount of DMF or DMSO.
- Add the NOTA solution to the peptide solution. The molar ratio of NOTA to peptide should be optimized but a 5-10 fold molar excess of NOTA is a good starting point.
- Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle stirring.
- Monitor the reaction progress using HPLC.
- Once the reaction is complete, purify the NOTA-conjugated peptide using a PD-10 desalting column to remove unconjugated NOTA, followed by semi-preparative HPLC to isolate the desired product.
- Lyophilize the purified NOTA-peptide conjugate.
- Confirm the identity of the product by mass spectrometry.

Protocol for Radiolabeling of NOTA-Peptides with 64Cu

This protocol provides a general procedure for the radiolabeling of NOTA-conjugated peptides with ⁶⁴CuCl₂.

Materials:

- NOTA-conjugated peptide
- 64CuCl₂ in dilute HCl
- Sodium acetate or Ammonium acetate buffer (0.1 M, pH 4.5-7.2)[7][11]
- Metal-free water
- · Heating block or water bath
- Radio-TLC or radio-HPLC system for quality control

Procedure:

- In a metal-free microcentrifuge tube, add the desired amount of NOTA-conjugated peptide (e.g., 10 μg in 10 μL of water).[11]
- Add the appropriate volume of buffer (e.g., 300 μL of 0.1 M NaOAc, pH 4.5).[11]
- Add the ⁶⁴CuCl₂ solution (e.g., 74 MBq).[11]
- Gently mix the solution.
- Incubate the reaction mixture. Incubation conditions can vary depending on the peptide, but common conditions include room temperature for 20 minutes or 37°C for 15 minutes.[2][7]
 [11] Some protocols may require heating at higher temperatures (e.g., 70-98°C) for up to 1 hour.[6][8]
- After incubation, perform quality control to determine the radiochemical purity.

Protocol for Quality Control of ⁶⁴Cu-NOTA-Peptides

- 3.3.1. Radio-Thin Layer Chromatography (Radio-TLC)
- Stationary Phase: C18 plates.[7]
- Mobile Phase: 0.1 M sodium citrate buffer (pH 5.5).[7]
- Procedure:
 - Spot a small amount of the reaction mixture onto the TLC plate.
 - Develop the plate in the mobile phase.
 - Analyze the plate using a radio-TLC scanner.
 - The 64 Cu-NOTA-peptide should remain at the origin (Rf = 0), while free 64 Cu²⁺ will move with the solvent front (Rf \approx 1).
- 3.3.2. Radio-High Performance Liquid Chromatography (Radio-HPLC)

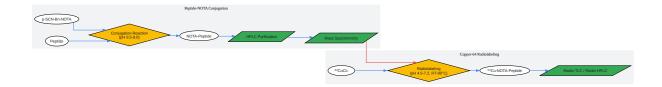
- Column: C18 analytical column.
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid
 (TFA). A typical gradient is 5-65% acetonitrile over 30-40 minutes.[6][11]
- Detection: In-line UV and radioactivity detectors.
- Procedure:
 - Inject a small aliquot of the reaction mixture onto the HPLC system.
 - Monitor the chromatogram for the retention times of the radiolabeled peptide and any free
 ⁶⁴Cu. The retention time of the ⁶⁴Cu-NOTA-peptide will be specific to the peptide used.

Protocol for Determination of Lipophilicity (logP)

This protocol is used to assess the hydrophilicity or lipophilicity of the radiolabeled peptide, which can influence its in vivo biodistribution.

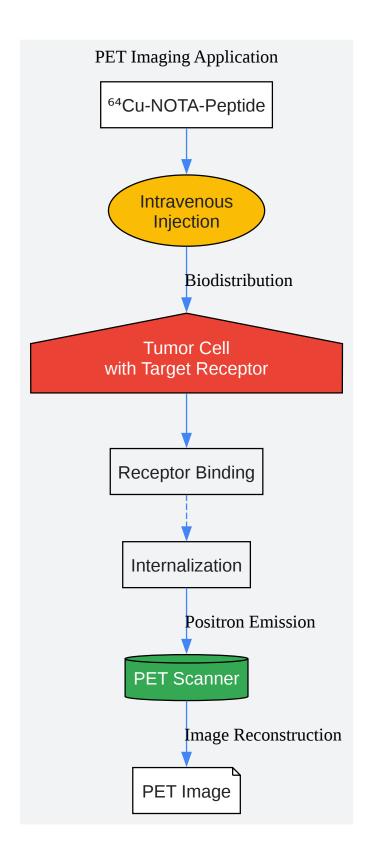
Materials:

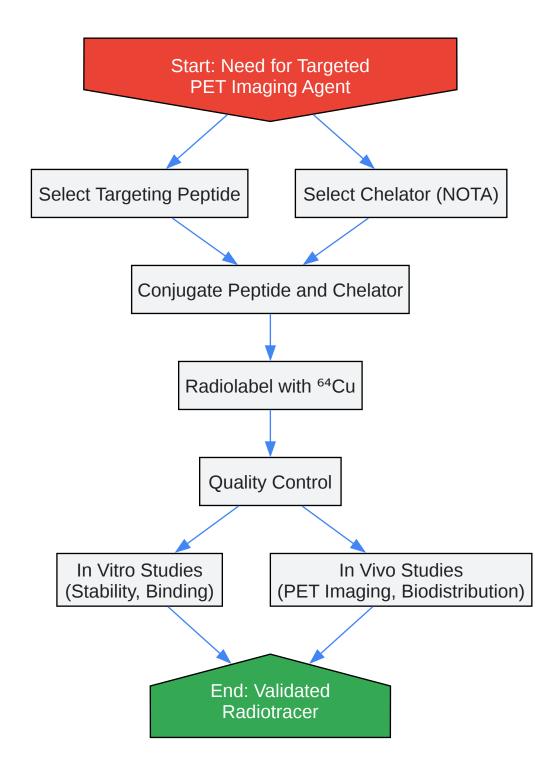
- Purified ⁶⁴Cu-NOTA-peptide
- 1-Octanol
- Phosphate-buffered saline (PBS)
- Gamma counter


Procedure:

- Add a small volume of the 64 Cu-NOTA-peptide (e.g., 50 µL) to a tube containing a mixture of 1-octanol (500 µL) and PBS (450 µL).[5]
- Vortex the mixture vigorously for 5 minutes at room temperature.[5]
- Centrifuge the mixture at high speed (e.g., 10,000 g) for 10 minutes to separate the phases. [5]

- Carefully collect equal volumes from the 1-octanol and PBS layers.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the logP value using the formula: logP = log10 (counts in octanol phase / counts in aqueous phase).[5]


Visualizations


Click to download full resolution via product page

Caption: Workflow for the preparation of ⁶⁴Cu-NOTA-peptides.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. Synthesis and evaluation of 64Cu-radiolabeled NOTA-cetuximab (64Cu-NOTA-C225) for immuno-PET imaging of EGFR expression PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Evaluation of 64Cu-Radiolabeled KCCYSL Peptides for Targeting Epidermal Growth Factor Receptor-2 in Breast Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PET Imaging of the Neurotensin Targeting Peptide NOTA-NT-20.3 Using Cobalt-55, Copper-64 and Gallium-68 [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Optimization of preparation conditions and quality control of copper-64 labelled peptides [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin ανβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Copper-64 Labeling of NOTA-Conjugated Peptides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3098554#copper-64-labeling-using-nota-conjugated-peptides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com